N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride
Description
N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is an organic compound featuring an imidazole core substituted with a methyl group attached to a 4-nitrobenzoyl moiety, with a hydrochloride counterion. While specific data for this compound (e.g., CAS number, molecular weight) are absent in the provided evidence, its structural features align with imidazole derivatives studied in crystallographic and synthetic contexts .
Properties
CAS No. |
77234-68-5 |
|---|---|
Molecular Formula |
C11H10ClN3O3 |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(4-nitrophenyl)ethanone;chloride |
InChI |
InChI=1S/C11H9N3O3.ClH/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17;/h1-6,8H,7H2;1H |
InChI Key |
UWMYYVKXEQTENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[NH+]2C=CN=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with imidazole in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form nitroso derivatives or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted imidazoles.
Scientific Research Applications
N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is a chemical compound with the molecular formula C₁₁H₁₀ClN₃O₃. It features a 4-nitrobenzoyl group attached to a methyl group at the nitrogen atom of the imidazole ring, giving it unique properties suitable for various applications, especially in medicinal chemistry and biochemistry.
Scientific Research Applications
This compound has several applications, especially in pharmaceutical development due to its potential antimicrobial and antitumor properties. Research indicates that this compound exhibits significant biological activity.
Pharmaceutical Development
- Antimicrobial and Antitumor Properties this compound has potential antimicrobial and antitumor properties, making it valuable in pharmaceutical development.
- Medicinal Chemistry and Biochemistry The compound's unique structure, featuring a 4-nitrobenzoyl group attached to a methyl group at the nitrogen atom of the imidazole ring, contributes to its potential applications in medicinal chemistry and biochemistry.
Imidazole Derivatives in Pharmaceuticals
Imidazole substituents are found in many pharmaceuticals . For example, the anticancer drug mercaptopurine contains imidazole . The imidazole group is present in many fungicides, antifungal, antiprotozoal, and antihypertensive medications . Imidazole is also part of the theophylline molecule, found in tea leaves and coffee beans, that stimulates the central nervous system .
A number of substituted imidazoles, including clotrimazole, are selective inhibitors of nitric oxide synthase . Other biological activities of the imidazole pharmacophore relate to the downregulation of intracellular and fluxes, and interference with translation initiation .
Nitroimidazole Applications
Nitroimidazoles have a highly successful track record in providing breakthrough therapeutic drugs . A comprehensive review focuses on the activity profile and synthetic chemistry of functionalized nitroimidazole-based drugs and leads .
- Life-Saving Drugs In the present decade, the nitroimidazole scaffold has been used to create two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis .
- Anti-infectious Activity The 5-nitroimidazole moiety is well known for its broad spectrum of anti-infectious activity . Metronidazole, Tinidazole, Ornidazole, Satranidazole, Nimorazole, Secnidazole, and Dimetridazole are examples of 5-nitroimidazoles .
- Diagnostic Marker Pimonidazole was developed as a diagnostic marker for the identification of tumor hypoxia condition .
It has shown robust and effective diagnostic hypoxia markers and is currently under investigation to diagnose cancers such as prostate cancer, and head and neck cancer .
Mechanism of Action
The mechanism by which N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The compound differs from structurally related imidazole derivatives in its substituent groups:
- 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride (): Contains a benzoic acid group linked via an ethoxy chain to imidazole. This confers acidity (due to -COOH) and flexibility, contrasting with the rigid nitrobenzoyl-methyl group in the target compound .
Physicochemical Properties
The nitro group in the target compound may reduce solubility in aqueous media compared to the carboxylic acid in ’s compound .
Research Findings and Methodological Context
Crystallographic data for similar compounds are often resolved using SHELX programs and archived in databases like the Cambridge Structural Database (CSD), which catalogs over 500,000 structures . For example, enantiomorph-polarity estimation methods (e.g., Flack parameter) ensure accurate stereochemical assignments in imidazole derivatives .
Biological Activity
N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClNO. Its structure features an imidazole ring which is known for its biological significance, particularly in drug design. The presence of the nitro group enhances its reactivity and potential biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can undergo reductive bioactivation, leading to the generation of reactive nitrogen species (RNS). These intermediates can interact with cellular macromolecules, contributing to antimicrobial and anticancer effects .
- Binding Affinity : The compound exhibits binding interactions with various biological targets, including heme proteins. Studies have shown that imidazole derivatives like 4-nitroimidazole have differential binding affinities which may influence their biological effects .
- Cellular Uptake and Metabolism : The pharmacokinetics of this compound involve cellular uptake mechanisms that facilitate its distribution and metabolism within biological systems, enhancing its therapeutic potential .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Its effectiveness is partly due to the formation of free radicals upon reduction of the nitro group, which can damage microbial DNA and proteins .
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative strains |
| Protozoa | Exhibits trypanocidal effects |
| Fungi | Antifungal properties noted |
Anticancer Activity
Research indicates that compounds in the imidazole class can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that related imidazole compounds activate pro-apoptotic pathways in cancer cell lines .
| Cancer Cell Line | IC (μM) |
|---|---|
| DLD-1 (Colorectal) | 57.4 |
| MCF-7 (Breast) | 79.9 |
Case Studies
- Antitumor Efficacy : A study involving imidazole derivatives demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis .
- Antimicrobial Screening : In vitro assays revealed that this compound exhibited potent activity against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that the compound's safety profile requires further investigation to establish safe dosage levels for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
